3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Overview
Description
3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound with a unique structure that includes ethoxy, methoxy, methylidene, sulfonyl, and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro groups or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with various functional groups. Examples include:
- 3-[(Z)-1-(4-METHOXY-3-ETHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
- 3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-CHLOROPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Uniqueness
The uniqueness of 3-[(Z)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(4-ethoxy-3-methoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O8S/c1-4-36-23-10-7-17(12-24(23)35-3)11-18-15-26(37(33,34)20-8-5-16(2)6-9-20)21-13-19(27(29)30)14-22(25(18)21)28(31)32/h5-14H,4,15H2,1-3H3/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXIFHRFGBTKLG-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\CN(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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